molecular formula C18H24N4O3 B7188139 N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7188139
M. Wt: 344.4 g/mol
InChI Key: CEEVHFIBHBFABH-UHFFFAOYSA-N
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Description

N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring fused with a pyrrolidine moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-20-15-10-13(4-5-16(15)25-12-17(20)23)19-18(24)22-9-6-14(11-22)21-7-2-3-8-21/h4-5,10,14H,2-3,6-9,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEVHFIBHBFABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)N3CCC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the pyrrolidine groups. Key steps include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Groups: This step often involves nucleophilic substitution reactions where pyrrolidine derivatives are introduced to the benzoxazine core.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide
  • 4-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide

Uniqueness

Compared to similar compounds, N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide stands out due to its dual pyrrolidine groups, which may confer unique biological activities and chemical properties. This structural feature can enhance its binding affinity to biological targets and improve its stability under various conditions.

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